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Compound of Interest

Compound Name: 4-Fluoro-2-(methylsulfonyl)aniline

Cat. No.: B1442259 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-
(methylsulfonyl)aniline

Introduction
4-Fluoro-2-(methylsulfonyl)aniline is a substituted aniline derivative that serves as a crucial

building block in modern medicinal chemistry and materials science. Its unique trifunctional

substitution pattern—an amine, a fluorine atom, and a methylsulfonyl group on an aromatic

scaffold—imparts a distinct set of physicochemical properties that are highly sought after in the

design of complex molecules. The strategic incorporation of a fluorine atom can significantly

enhance metabolic stability, binding affinity, and membrane permeability, while the electron-

withdrawing sulfonyl group can modulate the basicity (pKa) of the aniline nitrogen and act as a

hydrogen bond acceptor.[1][2][3] This guide provides an in-depth analysis of the core

physicochemical characteristics of 4-Fluoro-2-(methylsulfonyl)aniline, offering field-proven

insights for researchers, scientists, and drug development professionals aiming to leverage its

properties in synthetic applications.

Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. 4-Fluoro-2-
(methylsulfonyl)aniline is registered under the following identifiers:

Chemical Name: 4-Fluoro-2-(methylsulfonyl)aniline[4]
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CAS Number: 1197193-21-7[4]

Molecular Formula: C₇H₈FNO₂S[4]

Synonyms: 4-fluoro-2-(methylsulfonyl)Benzenamine[4]

The structural arrangement of its functional groups is paramount to its chemical behavior.

Caption: 2D Structure of 4-Fluoro-2-(methylsulfonyl)aniline.

Core Physicochemical Properties
The utility of a synthetic building block is defined by its physical and chemical properties. These

parameters govern its solubility, reactivity, and pharmacokinetic potential when incorporated

into a larger molecule. The properties of 4-Fluoro-2-(methylsulfonyl)aniline are summarized

below.
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Property Value Source
Significance in
Application

Molecular Weight 189.21 g/mol [4]

Adheres to Lipinski's

Rule of Five, making it

suitable for developing

orally bioavailable

drug candidates.

Boiling Point
386.4 ± 42.0 °C

(Predicted)
[4]

High boiling point

indicates low volatility

and strong

intermolecular forces,

typical for solids at

room temperature.

Density
1.374 ± 0.06 g/cm³

(Predicted)
[4]

Useful for reaction

scaling and process

chemistry

calculations.

XLogP3 1.1 [4]

Indicates moderate

lipophilicity. The

hydrophilic sulfonyl

group and amine

balance the lipophilic

aromatic ring and

fluorine, providing a

favorable profile for

membrane

permeability without

excessive partitioning

into fatty tissues.[3]
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Hydrogen Bond Donor

Count
1 (from -NH₂) [4]

The primary amine

group can engage in

hydrogen bonding,

which is critical for

receptor binding

interactions.

Hydrogen Bond

Acceptor Count

4 (2 from -SO₂, 1 from

-F, 1 from -N)
[4]

Multiple acceptor

sites, particularly the

sulfonyl oxygens,

allow for strong,

directional interactions

with biological targets.

Topological Polar

Surface Area (TPSA)
68.5 Å² [4]

Suggests good

potential for oral

absorption and cell

permeability, as it falls

below the 140 Å²

threshold often

associated with poor

bioavailability.

Rotatable Bond Count 1 (C-S bond) [4]

Low rotational

freedom contributes to

a more rigid

conformation, which

can be advantageous

for achieving high-

affinity binding to a

target protein by

reducing the entropic

penalty.

Spectroscopic Characterization Workflow
Structural verification is a non-negotiable step in synthesis. A combination of spectroscopic

methods is required to confirm the identity and purity of 4-Fluoro-2-(methylsulfonyl)aniline.
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Caption: Standard workflow for spectroscopic verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms. For this

molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide unambiguous

confirmation.

¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons around 3.0-

3.3 ppm, a broad singlet for the amine (NH₂) protons (which may be solvent-dependent), and

a complex multiplet pattern for the three aromatic protons, influenced by both fluorine and

sulfonyl substitution.

¹³C NMR: The spectrum would show seven distinct carbon signals. The methyl carbon would

appear upfield, while the six aromatic carbons would have shifts determined by their

substituents. Carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling

constant (¹JCF).[5]

¹⁹F NMR: A single resonance would be observed, with its chemical shift and coupling to

adjacent protons providing definitive proof of the fluorine's position on the aromatic ring.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The

spectrum is expected to show characteristic absorption bands.

N-H Stretch: A doublet (due to symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹

region, characteristic of a primary amine (-NH₂).[6][7]

C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the

aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.[8]

S=O Stretch: Two strong, sharp bands corresponding to the asymmetric and symmetric

stretching of the sulfonyl (SO₂) group, typically found between 1350-1300 cm⁻¹ and 1160-

1120 cm⁻¹, respectively. This is a highly diagnostic feature.

C-F Stretch: A strong absorption in the fingerprint region, typically between 1250-1000 cm⁻¹,

confirming the presence of the carbon-fluorine bond.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns. For 4-Fluoro-2-(methylsulfonyl)aniline, high-resolution mass

spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at m/z 190.0336,

corresponding to the exact mass of the protonated species (C₇H₉FNO₂S⁺).

Reactivity, Stability, and Applications
Chemical Stability and Handling
The molecule is generally stable under standard laboratory conditions, though like most

anilines, it may be sensitive to light and air over long periods and should be stored in a cool,

dark place under an inert atmosphere. It is incompatible with strong oxidizing agents. Safety

protocols should include the use of personal protective equipment such as gloves and safety

glasses, as related aniline compounds can cause skin, eye, and respiratory irritation.[9]

Reactivity and Synthetic Utility
The molecule's value lies in the differential reactivity of its functional groups.

The Amine Group: The primary amine is the most reactive site for nucleophilic chemistry. It

can be readily acylated, alkylated, or used in diazotization reactions to introduce other

functionalities. Its basicity is significantly reduced by the strong electron-withdrawing effects

of the ortho-sulfonyl and para-fluoro substituents, making it a much weaker base than aniline

itself. This modulation of pKa is a key strategy in drug design to control the ionization state of

a molecule at physiological pH.[2]

The Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to

the sulfonyl and fluoro groups. However, the amine group is a strong activator, directing

electrophiles to the positions ortho and para to it (positions 3 and 5). This allows for selective

late-stage functionalization.

This combination of features makes 4-Fluoro-2-(methylsulfonyl)aniline an invaluable

intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and other

pharmaceuticals where precise molecular recognition is essential.[10][11]
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Illustrative Experimental Protocols
The following protocols are provided as illustrative examples of how this compound might be

synthesized and analyzed. They are conceptual and must be adapted and optimized for

specific laboratory conditions.

Conceptual Synthesis Workflow
A plausible synthetic route involves the construction of the substituted benzene ring through

sequential, regioselective reactions.

Caption: A plausible synthetic pathway to the target molecule.

Methodology:

Thiomethylation: Start with a suitable precursor like 1-fluoro-2-nitrobenzene. React it with

sodium thiomethoxide in a polar aprotic solvent (e.g., DMF, DMSO). The highly activated

position ortho to the nitro group is susceptible to nucleophilic aromatic substitution,

displacing a fluoride or other suitable leaving group to install the methylthio ether.

Oxidation: The resulting methylthio group is then oxidized to the methylsulfonyl group. This is

reliably achieved using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-

CPBA) or potassium peroxymonosulfate (Oxone®) in a solvent like dichloromethane or

methanol/water. This step is typically high-yielding and clean.

Reduction: The final step is the reduction of the nitro group to the primary amine. Standard

conditions, such as iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic

hydrogenation (H₂ gas with a palladium on carbon catalyst), are effective for this

transformation, yielding the final product.[12]

Protocol: Acquiring an IR Spectrum via ATR
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum

of the empty crystal.

Sample Application: Place a small, representative amount (a few milligrams) of the solid 4-
Fluoro-2-(methylsulfonyl)aniline powder directly onto the center of the ATR crystal.
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Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly

against the crystal. Consistent pressure is crucial for obtaining a high-quality, reproducible

spectrum.

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum will be automatically ratioed against the

background spectrum to produce the final absorbance or transmittance plot. Label the

significant peaks corresponding to the functional groups identified previously.

Conclusion
4-Fluoro-2-(methylsulfonyl)aniline is a sophisticated synthetic intermediate whose value is

derived from a carefully orchestrated interplay of its constituent functional groups. Its moderate

lipophilicity, extensive hydrogen bonding capability, and conformationally restrained structure

make it an exemplary scaffold for modern drug design. A thorough understanding of its

physicochemical properties, spectroscopic signatures, and chemical reactivity, as detailed in

this guide, is essential for any researcher seeking to harness its full potential in the creation of

novel, high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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